N1-(pyridin-4-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide N1-(pyridin-4-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Brand Name: Vulcanchem
CAS No.: 941931-44-8
VCID: VC5626152
InChI: InChI=1S/C20H19N5O2S/c1-13-2-4-15(5-3-13)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-14-6-8-21-9-7-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27)
SMILES: CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=NC=C4
Molecular Formula: C20H19N5O2S
Molecular Weight: 393.47

N1-(pyridin-4-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

CAS No.: 941931-44-8

Cat. No.: VC5626152

Molecular Formula: C20H19N5O2S

Molecular Weight: 393.47

* For research use only. Not for human or veterinary use.

N1-(pyridin-4-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide - 941931-44-8

Specification

CAS No. 941931-44-8
Molecular Formula C20H19N5O2S
Molecular Weight 393.47
IUPAC Name N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide
Standard InChI InChI=1S/C20H19N5O2S/c1-13-2-4-15(5-3-13)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-14-6-8-21-9-7-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27)
Standard InChI Key OHMHNGMGCRPHID-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=NC=C4

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound comprises a thieno[3,4-c]pyrazole ring system, a bicyclic structure combining thiophene and pyrazole rings. The oxalamide group (–NHC(O)C(O)NH–) bridges the pyridin-4-ylmethyl and p-tolyl substituents, introducing planar rigidity and hydrogen-bonding capabilities . Key structural features include:

  • Thieno[3,4-c]pyrazole core: A sulfur-containing heterocycle known for electronic delocalization and metabolic stability .

  • Oxalamide linker: Provides conformational restraint and participates in intermolecular interactions via NH and carbonyl groups .

  • Substituents:

    • Pyridin-4-ylmethyl: Aromatic nitrogen enhances solubility and metal-coordination potential .

    • p-Tolyl: Hydrophobic methyl group influences crystal packing and bioavailability.

The dihedral angle between the thienopyrazole plane and oxalamide group is critical for molecular packing, as seen in analogous structures where orthogonal arrangements facilitate layered supramolecular architectures .

Spectral and Crystallographic Data

While crystallographic data for this specific compound are unavailable, related oxalamides exhibit planar central C2N2O2 motifs with intramolecular N–H⋯O hydrogen bonds forming S(5) loops . Computed Hirshfeld surfaces for similar compounds reveal that C–H⋯π (≈20 kJ/mol) and N–H⋯N (≈40 kJ/mol) interactions dominate crystal stabilization .

Table 1: Estimated Physical Properties

PropertyValue
Molecular formulaC21H20N4O2S
Molecular weight400.48 g/mol
Melting point220–225°C (decomp.)*
SolubilityDMSO, DMF; insoluble in H2O
*Based on analogous thienopyrazoles .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N1-(pyridin-4-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide likely follows a multi-step sequence:

  • Thienopyrazole core formation: Cyclocondensation of thiophene derivatives with hydrazines, as demonstrated in the synthesis of EVT-2595712.

  • Oxalamide coupling: Ruthenium-catalyzed acceptorless dehydrogenative coupling of ethylene glycol with amines, a method validated for oxalamide synthesis .

  • Functionalization: Introduction of p-tolyl and pyridin-4-ylmethyl groups via nucleophilic substitution or reductive amination.

Key reaction conditions:

  • Anhydrous solvents (e.g., THF, DMF) under nitrogen atmosphere .

  • Catalysts: Ru complexes for dehydrogenative steps .

  • Temperature control (80–120°C) to prevent side reactions.

Intermediate Characterization

In analogous syntheses, intermediates like α-hydroxyamides are detected via 1H NMR before full conversion to oxalamides . For example, N-benzyl-2-hydroxyacetamide forms within 30 minutes (47% yield) and gradually dehydrates to oxalamide over 12 hours .

Chemical Reactivity and Functionalization

Hydrogen-Bonding Interactions

The oxalamide NH groups act as hydrogen donors, forming robust networks with acceptors like pyridyl nitrogen or carbonyl oxygen . In crystal lattices, these interactions create supramolecular layers parallel to (10) planes, stabilized further by C–H⋯π contacts between methylene groups and aromatic rings .

Electrophilic and Nucleophilic Reactivity

  • Electrophilic substitution: The thienopyrazole sulfur atom may undergo oxidation to sulfoxide or sulfone derivatives under controlled conditions .

  • Nucleophilic attack: The pyridyl nitrogen can coordinate metals, enabling applications in catalysis or metallodrugs.

Table 2: Spectral Signatures (Predicted)

TechniqueKey Signals
1H NMRδ 8.50 (d, pyridyl-H), δ 2.35 (s, CH3-p-tolyl), δ 4.20 (s, CH2)
13C NMRδ 165.2 (C=O), δ 150.1 (pyridyl-C), δ 21.0 (CH3)
IR3280 cm−1 (N–H), 1680 cm−1 (C=O)

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